Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate
Description
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate is a heterocyclic compound featuring a benzo[d]oxazole core fused with a 4-methoxyphenyl substituent at the 2-position and a methyl carboxylate group at the 5-position. Its molecular formula is C₁₆H₁₃NO₄, with a molecular weight of 283.28 g/mol (calculated from ). Key properties include:
- XLogP3: 3.2 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors: 5
- Heavy Atom Count: 21
Its synthetic routes often involve cyclization of nitro-substituted precursors or microwave-assisted optimization for higher yields .
Properties
Molecular Formula |
C16H13NO4 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C16H13NO4/c1-19-12-6-3-10(4-7-12)15-17-13-9-11(16(18)20-2)5-8-14(13)21-15/h3-9H,1-2H3 |
InChI Key |
QQSIMZVINACTBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate typically involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative. One common method involves the reaction of 2-aminophenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then cyclized to form the benzoxazole ring, followed by esterification with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
-
Hydrolysis : The methyl ester undergoes saponification under basic conditions (e.g., NaOH/H₂O) to yield the corresponding carboxylic acid.
-
Aminolysis : Reaction with amines (e.g., NH₃, alkylamines) replaces the methoxycarbonyl group with amide functionalities.
Key Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Hydrolysis | NaOH, H₂O, 80°C | Carboxylic acid | 85–92% |
| Aminolysis | NH₃, MeOH, 60°C | Amide derivative | 78% |
Oxidative Cyclization
Electrochemical methods enable intramolecular oxidative cyclization to form fused heterocycles. For instance, electrochemically generated hypervalent iodine(III) species facilitate cyclization of ortho-iminophenol intermediates into benzoxazoles .
Mechanistic Pathway :
-
Deprotonation : The amide nitrogen is deprotonated to form a resonance-stabilized anion.
-
Nucleophilic Attack : The oxygen of the anion attacks the adjacent electrophilic carbon.
-
Rearomatization : Loss of fluoride (or other leaving groups) yields the benzo[d]oxazole .
This method avoids transition-metal catalysts and achieves yields up to 95% under mild conditions .
Microwave-Assisted Coupling Reactions
Microwave irradiation enhances reaction efficiency for synthesizing derivatives. For example:
-
N-Alkylation : Reacting with α-bromoacetophenones in H₂O-IPA under microwave irradiation (100°C, 15 min) produces N-alkylated 2-aminobenzo[d]oxazoles .
-
Cyclocondensation : With 2-aminobenzothiazoles, this yields benzo[d]imidazo[2,1-b]thiazoles .
Advantages :
SNAr (Nucleophilic Aromatic Substitution)
The electron-deficient oxazole ring undergoes SNAr reactions at position 5 (ester group). Computational studies (DFT) suggest a concerted reductive elimination mechanism with low kinetic barriers (ΔG‡ = 7.6 kcal/mol) .
Example :
-
Reaction with thiols or amines at 90–130°C replaces the ester group with sulfur- or nitrogen-containing moieties .
Ester Reduction
The methyl ester is reduced to a hydroxymethyl group using LiAlH₄ or NaBH₄, enabling further functionalization (e.g., oxidation to aldehydes).
Methoxy Demethylation
BF₃·OEt₂ or BBr₃ cleaves the methoxy group to yield a phenol derivative, enhancing hydrogen-bonding capacity for pharmacological applications .
Reaction Optimization Insights
| Parameter | Electrochemical | Microwave |
|---|---|---|
| Time | 1–3 h | 15–30 min |
| Solvent | HFIP | H₂O-IPA |
| Catalyst | None | None |
| Yield | 85–95% | 90–95% |
Scientific Research Applications
Antimicrobial Activity
Research indicates that Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate may exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis. Inhibitors derived from benzoxazole structures have shown potential as effective agents against drug-resistant strains of tuberculosis by targeting inosine 5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in nucleotide biosynthesis . The structure-activity relationship studies suggest that modifications to the benzoxazole framework can enhance its inhibitory potency, making it a promising candidate for further investigation .
Anticancer Activity
The compound's derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). Studies have shown that specific substitutions on the benzoxazole moiety can significantly increase cytotoxicity, indicating its potential as an anticancer agent . For instance, the introduction of acetic acid groups at specific positions on the benzoxazole ring has been linked to enhanced biological activity .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions, which can be optimized to yield derivatives with enhanced properties . Techniques such as microwave-assisted synthesis and continuous flow reactors have been employed to improve the efficiency and yield of reactions involving this compound .
Development of Novel Derivatives
The compound's structure facilitates the design of novel derivatives with tailored biological activities. By modifying substituents on the benzoxazole ring or altering the carboxylate group, researchers can create compounds with specific target interactions . This approach has been instrumental in developing new classes of pharmaceuticals aimed at treating resistant infections and cancers.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its applications. Recent studies have highlighted that variations in substituents can lead to significant changes in potency against microbial targets and cancer cells .
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy group | Increased solubility and bioavailability |
| Substitution at C5 position | Enhanced cytotoxicity against cancer cells |
| Alteration of carboxylate group | Improved interaction with biological targets |
Case Study: Antimicrobial Efficacy
In a study exploring novel IMPDH inhibitors, compounds structurally related to this compound were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 1 μM, demonstrating significant potential as therapeutic agents against resistant strains .
Case Study: Anticancer Potential
A series of derivatives derived from this compound were evaluated for their cytotoxic effects on various cancer cell lines. The study found that modifications at specific positions led to increased potency compared to standard treatments like doxorubicin, highlighting its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | XLogP3 | Hydrogen Bond Acceptors | Notable Bioactivity |
|---|---|---|---|---|---|---|
| Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate | C₁₆H₁₃NO₄ | 283.28 | 4-OCH₃, COOCH₃ | 3.2 | 5 | Antimicrobial, anticancer |
| Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate | C₁₅H₁₀BrNO₃ | 332.15 | 2-Br, COOCH₃ | 3.8* | 5 | Enhanced neuroprotection |
| Methyl 2-(4-fluorophenyl)-5-phenyloxazole-4-carboxylate | C₁₆H₁₂FNO₃ | 285.27 | 4-F, phenyl, COOCH₃ | 3.5 | 4 | Antibacterial |
| Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate | C₁₇H₁₂ClNO₃ | 313.74 | 4-Cl, phenyl, COOCH₃ | 4.0 | 4 | Anticancer |
| Ethyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate | C₁₆H₁₂FNO₃ | 285.27 | 3-F, COOCH₂CH₃ | 3.6 | 5 | Kinase inhibition |
| Methyl 2-(4-bromophenyl)-5-methyloxazole-4-carboxylate | C₁₂H₁₀BrNO₃ | 296.12 | 4-Br, 5-CH₃, COOCH₃ | 3.2 | 4 | Antimicrobial |
*Estimated based on halogen substitution trends.
Substituent Effects on Bioactivity
- Halogenated Derivatives : Bromine and chlorine substituents (e.g., 2-bromo or 4-chloro) increase molecular weight and lipophilicity (higher XLogP3), enhancing membrane permeability and target binding. For example, the 2-bromo analog shows potent neuroprotective effects, likely due to stronger hydrophobic interactions with neural receptors .
- Fluorine Substitution : Fluorine’s electronegativity improves metabolic stability. The 4-fluoro derivative exhibits antibacterial activity comparable to the methoxy analog but with reduced cytotoxicity .
- Ester Group Variations : Ethyl esters (e.g., Ethyl 2-(3-fluorophenyl) analog) may prolong half-life in vivo compared to methyl esters due to slower hydrolysis .
Positional Isomerism
- Para vs. Meta Substitution : The 4-methoxyphenyl group in the target compound provides steric accessibility for target binding, whereas meta-substituted analogs (e.g., 3-fluorophenyl) exhibit altered selectivity in kinase inhibition .
Biological Activity
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent studies.
Chemical Structure and Properties
This compound features a benzoxazole ring system with a methoxy substituent, which is known to influence its biological activity. The general structure can be represented as follows:
This structure allows for interactions with various biological targets, contributing to its pharmacological potential.
Anticancer Activity
Recent studies have demonstrated that compounds within the benzoxazole class exhibit significant anticancer properties. For instance, this compound has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 | 5.132 ± 0.211 | |
| MCF-7 | 6.554 ± 0.287 | |
| HeLa | 7.316 ± 0.276 | |
| HepG2 | Not reported | - |
These results indicate that the compound exhibits potent cytotoxicity, comparable to established chemotherapeutic agents such as doxorubicin.
The mechanism by which this compound exerts its anticancer effects may involve several pathways:
- Inhibition of Angiogenesis : Benzoxazole derivatives have been shown to inhibit the VEGF-VEGFR-2 signaling pathway, crucial for tumor angiogenesis, thereby limiting tumor growth and metastasis .
- Induction of Apoptosis : Studies indicate that compounds in this class can induce apoptosis in cancer cells through caspase activation and nuclear condensation .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | ≤ 1 | |
| Staphylococcus aureus | Not reported | - |
The compound's ability to inhibit Mycobacterium tuberculosis suggests potential applications in treating drug-resistant strains.
Case Studies and Research Findings
A detailed examination of structural modifications within the benzoxazole series has led to enhanced biological activities. For example, specific substitutions at the benzoxazole core have resulted in improved potency against both cancer and bacterial cells .
Case Study: Structure-Activity Relationship (SAR)
Research focusing on the SAR of benzoxazoles has revealed that modifications can significantly impact their biological efficacy. For instance, altering the position or type of substituents on the benzoxazole ring can enhance cytotoxicity or selectivity towards cancer cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step protocols, including nitration, substitution, and cyclization reactions. For example, intermediates like 4-nitrobenzoic acid derivatives are prepared via reactions with K₂CO₃ in DMF, followed by cyclization with reagents like acetic anhydride to form the benzoxazole core . Characterization relies on TLC for reaction monitoring and ¹H NMR for structural confirmation (e.g., δ = 3.96 ppm for methoxy groups in final products) . HRMS and elemental analysis (e.g., C 73.00% experimental vs. 73.20% calculated) further validate purity and molecular composition .
Q. How can researchers optimize reaction conditions to improve yields during synthesis?
- Methodological Answer : Yield optimization requires adjusting catalysts, solvents, and reaction times. For instance, using pyridinium p-toluenesulfonate in toluene achieved an 87% yield in fluorinated analogs , while K₂CO₃ in DMF yielded 20–60% for benzoxazole derivatives . Systematic screening of bases (e.g., NaH vs. K₂CO₃) and solvents (polar aprotic vs. non-polar) is critical. Reaction monitoring via TLC ensures timely termination to minimize by-products.
Q. What spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Identifies functional groups (e.g., methoxy protons at δ 3.96, aromatic protons at δ 7.03–8.64) .
- HRMS : Validates molecular weight (e.g., experimental vs. calculated values for C₁₈H₁₇NO₃: 295.3) .
- Elemental Analysis : Confirms stoichiometry (e.g., C 73.00%, H 5.96%, N 4.60% experimental) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic data from divergent protocols?
- Methodological Answer : Discrepancies in yields (e.g., 20–87% ) arise from variables like catalyst efficiency, solvent polarity, and intermediate stability. Researchers should:
- Compare reaction kinetics (e.g., via time-course NMR).
- Analyze by-products using LC-MS to identify side reactions.
- Replicate conditions from high-yield protocols (e.g., toluene with pyridinium p-toluenesulfonate ) and adjust stepwise.
Q. What computational methods predict substituent effects on the benzoxazole core?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., methoxy’s electron-donating nature) on ring stability and reactivity.
- Molecular Dynamics (MD) : Simulates steric interactions during cyclization steps.
- Hammett Constants : Quantify substituent influence on reaction rates (e.g., σ values for methoxy groups directing electrophilic substitution) .
Q. How do electron-donating groups (e.g., methoxy) influence intermediate reactivity?
- Methodological Answer : The methoxy group enhances electron density on the benzoxazole ring, facilitating electrophilic substitutions. For example, in triazine-based syntheses, methoxyphenol acts as a directing group, improving regioselectivity during coupling reactions . Comparative studies using substituents with varying electronic profiles (e.g., -NO₂ vs. -OCH₃) can elucidate these effects via Hammett plots or UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
